molecular formula C10H16N6O B1493162 1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole CAS No. 2097994-08-4

1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole

Cat. No.: B1493162
CAS No.: 2097994-08-4
M. Wt: 236.27 g/mol
InChI Key: VLLSPEQZZXTPKS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The azido group in this compound could potentially undergo a variety of reactions, including reduction to an amine, or participation in click chemistry reactions .

Scientific Research Applications

Stereoselective Synthesis

Imidazolidin-4-ones, related to the compound of interest, are utilized as modifications in bioactive oligopeptides. These compounds serve as proline surrogates or protect the N-terminal amino acid against hydrolysis. The formation of imidazolidin-4-ones is stereoselective, especially when certain substituted benzaldehydes react with alpha-aminoamide derivatives, highlighting the crucial role of intramolecular hydrogen bonds in this process (Ferraz et al., 2007).

Corrosion Inhibition

Imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These compounds, including ones with methoxyphenyl groups, exhibit high corrosion inhibition efficiency, demonstrating strong adsorption to metal surfaces. This suggests potential applications for the compound in protecting metals against corrosion (Prashanth et al., 2021).

Biological Activities

The imidazole ring, integral to the chemical structure , is known for its biological and pharmaceutical significance. Various imidazole-containing compounds exhibit extensive biological activities, such as antimicrobial and anticancer properties. This highlights the potential application of the compound in developing new therapeutic agents (Ramanathan, 2017).

Energetic Materials

Nitrogen-rich imidazole-based compounds have been prepared for potential applications in gas generators. The study of their physicochemical properties, including detonation velocities and pressures, illustrates the utility of imidazole derivatives in energetic material applications (Srinivas et al., 2014).

Surface Chemistry

Imidazole derivatives have also been explored for their interactions with surfaces, as demonstrated by the study of their adsorption properties and effects on corrosion inhibition. This research underlines the relevance of imidazole-based compounds in surface chemistry and material protection (Ouakki et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use in biological systems, the azido group could potentially be used for bioconjugation via click chemistry .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for potential use in medicinal chemistry, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its pharmacokinetic properties .

Properties

IUPAC Name

1-[1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O/c1-17-10-7-15(4-3-13-14-11)6-9(10)16-5-2-12-8-16/h2,5,8-10H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLSPEQZZXTPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1N2C=CN=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole
Reactant of Route 2
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole
Reactant of Route 3
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1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole
Reactant of Route 4
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole
Reactant of Route 6
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole

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